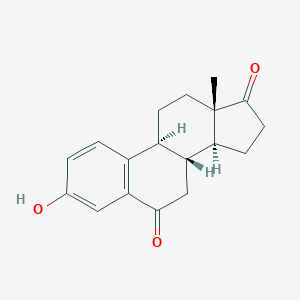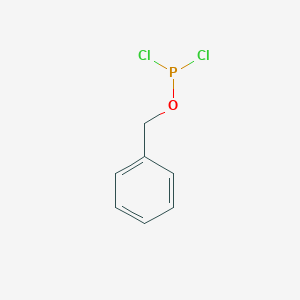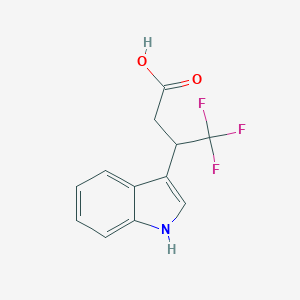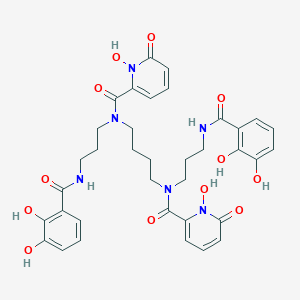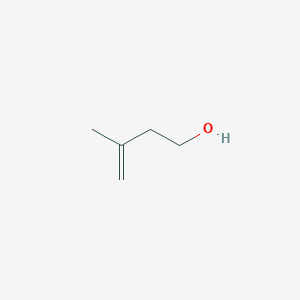
3-甲基-3-丁烯-1-醇
概述
描述
甲基异噻唑啉酮 (盐酸盐) 是一种属于异噻唑啉酮类别的有机化合物。它广泛用作各种个人护理产品、家用物品和工业应用中的防腐剂和杀菌剂。 该化合物以其抗菌特性而闻名,有助于控制含水溶液中细菌、真菌和藻类的生长 .
科学研究应用
甲基异噻唑啉酮 (盐酸盐) 在科学研究中具有广泛的应用:
化学: 用作水处理过程中的杀菌剂和化学配方中的防腐剂。
生物学: 用于涉及微生物生长抑制的研究以及细胞培养实验中的细胞毒性剂。
医药: 研究其在抗菌治疗中的潜在应用以及作为药物制剂中的防腐剂。
作用机制
甲基异噻唑啉酮 (盐酸盐) 的抗菌活性归因于其抑制微生物中维持生命的酶的能力。该化合物靶向活性位点具有硫醇基团的酶,形成混合二硫化物并破坏基本的细胞过程。 这导致快速且不可逆地抑制微生物生长并最终导致细胞死亡 .
生化分析
Biochemical Properties
It is known that this compound is involved in the mevalonate pathway . The mevalonate pathway is a crucial metabolic pathway that produces isopentenyl pyrophosphate (IPP), a key building block for many important biomolecules .
Cellular Effects
The cellular effects of 3-Methyl-3-buten-1-OL are not well-documented. It has been reported that E. coli engineered to tolerate isopentenol showed increased growth at the half-maximal inhibitory concentration . This suggests that 3-Methyl-3-buten-1-OL may have significant effects on cellular processes, potentially influencing cell function and metabolism .
Molecular Mechanism
The molecular mechanism of 3-Methyl-3-buten-1-OL involves its conversion to isopentenyl monophosphate (IPP) via the mevalonate pathway . This process involves several enzymatic reactions, including phosphorylations and decarboxylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-3-buten-1-OL can change over time. For instance, in a study involving the pyrolysis and oxidation of 3-Methyl-3-buten-1-OL, it was found that isoprenol consumption was dominated by a unimolecular reaction to formaldehyde and isobutene .
Metabolic Pathways
3-Methyl-3-buten-1-OL is involved in the mevalonate pathway, a crucial metabolic pathway that produces isopentenyl pyrophosphate (IPP), a key building block for many important biomolecules .
Transport and Distribution
Given its involvement in the mevalonate pathway, it is likely that it interacts with various enzymes and cofactors within the cell .
Subcellular Localization
Given its involvement in the mevalonate pathway, it is likely localized in the cytoplasm where this pathway primarily occurs .
准备方法
合成路线和反应条件: 甲基异噻唑啉酮 (盐酸盐) 通常通过顺式-N-甲基-3-硫氰基丙酰胺的环化合成。该反应涉及使用卤化剂和碱金属碘化物催化剂。 该过程在管式反应器中进行,将混合物预热至 35-40°C,然后在 45-50°C 与氯气反应 .
工业生产方法: 在工业环境中,甲基异噻唑啉酮 (盐酸盐) 的制备涉及连续混合 N,N'-二甲基-3,3'-二硫代二丙酰胺、乙酸乙酯和碘化钾。将混合物预热,然后送入管道反应器中,在其中引入氯气。 该反应被控制以保持 45-50°C 的温度,从而产生高产率的化合物 .
化学反应分析
反应类型: 甲基异噻唑啉酮 (盐酸盐) 会发生各种化学反应,包括氧化、还原和取代。这些反应对其抗菌活性至关重要。
常见试剂和条件:
氧化: 涉及使用氧化剂,如过氧化氢或高锰酸钾。
还原: 通常使用还原剂如硼氢化钠进行。
取代: 涉及使用卤素或烷基化剂等试剂取代官能团。
相似化合物的比较
甲基异噻唑啉酮 (盐酸盐) 是异噻唑啉酮家族的一部分,其中包括几种类似的化合物:
甲基氯异噻唑啉酮: 由于存在氯原子,以其更高的抗菌功效而闻名。
苯并异噻唑啉酮: 因其广谱抗菌特性而用于工业应用。
辛基异噻唑啉酮: 因其持久的杀菌效果而用于涂料和粘合剂。
独特性: 甲基异噻唑啉酮 (盐酸盐) 的独特之处在于其抗菌功效与较低的致敏潜力的平衡,这与其氯化对应物相比。 这使其成为希望降低过敏潜力的配方中的首选 .
属性
IUPAC Name |
3-methylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJRRXSHAYUTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052506 | |
| Record name | 3-Methylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Acros Organics MSDS] | |
| Record name | 3-Buten-1-ol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19926 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
130.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
170 g/L @ 20 °C (exp) | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
20.0 [mmHg] | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19926 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
763-32-6 | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutenylcarbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-3-BUTEN-1-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-1-ol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbut-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-3-BUTEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ25C8CPFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methyl-3-buten-1-ol?
A1: 3-Methyl-3-buten-1-ol has the molecular formula C5H10O and a molecular weight of 86.13 g/mol.
Q2: How can 3-Methyl-3-buten-1-ol be synthesized?
A2: Several synthetic routes exist for 3-Methyl-3-buten-1-ol:
- Thermal Formaldehyde-Isobutene Condensation: This method involves the reaction of isobutylene and formaldehyde in the presence of methanol as a solvent. []
- Prins Condensation: This reaction utilizes isobutene and formaldehyde with a Lewis acid catalyst, such as tin(IV) chloride anchored on silica grafted with tetraalkylammonium chloride. []
- Isomerization of 3-Methyl-2-buten-1-ol: 3-Methyl-2-buten-1-ol can be isomerized to 3-Methyl-3-buten-1-ol in the presence of an alkali metal hydroxide or alcoholate catalyst. []
Q3: Can you describe the spectroscopic data for 3-Methyl-3-buten-1-ol?
A: While specific spectroscopic data is not extensively provided in the research, typical analytical techniques like nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are used for structural characterization and quantification. [, , ]
Q4: What are the potential applications of 3-Methyl-3-buten-1-ol in the fuel industry?
A: 3-Methyl-3-buten-1-ol and its structural isomer, prenol, are promising biofuel candidates due to their high-energy density and potential for low-hygroscopicity blends with gasoline. []
Q5: How does the presence of the hydroxyl group influence the combustion properties of 3-Methyl-3-buten-1-ol?
A: The hydroxyl group in 3-Methyl-3-buten-1-ol can participate in hydrogen bonding, impacting its reactivity with OH radicals during combustion. This interaction leads to a significant contribution of OH addition pathways even at high temperatures, unlike typical alkenes. []
Q6: Is 3-Methyl-3-buten-1-ol found naturally, and if so, where?
A6: Yes, 3-Methyl-3-buten-1-ol is a naturally occurring volatile organic compound. It is found in various sources, including:
- Plants: It contributes to the aroma profile of fruits like raspberries [] and pepino fruit. []
- Microorganisms: It is a volatile metabolite produced by certain fungi like Aspergillus flavus [] and Trichoderma asperellum. []
- Insects: It serves as a component of the aggregation pheromone system of the larch bark beetle, Ips cembrae. []
Q7: What is the role of 3-Methyl-3-buten-1-ol in the food and flavor industry?
A7: 3-Methyl-3-buten-1-ol contributes to the fruity and fresh aroma profile of various foods and beverages, such as:
- Acerola pulp: It is considered a key aroma compound, imparting fruity and herbaceous notes. []
- Sweet cherries: It is a volatile compound found in different cherry cultivars and their wines. []
- Noni juice: Its concentration changes during fermentation, influencing the overall aroma profile. []
Q8: Has 3-Methyl-3-buten-1-ol shown any potential for biological activity?
A8: Yes, research has indicated that 3-Methyl-3-buten-1-ol:
- Increases lifespan in C. elegans: It extended the lifespan of the nematode C. elegans and enhanced its stress tolerance. This effect is potentially linked to the activation of pro-longevity transcription factors and antioxidant enzymes. []
- May be involved in head louse aggregation: It was identified as a volatile component in head louse feces, suggesting a potential role in their aggregation behavior. []
Q9: What types of reactions is 3-Methyl-3-buten-1-ol known to undergo?
A9: 3-Methyl-3-buten-1-ol can participate in various reactions, including:
- Isomerization: It can isomerize to 3-Methyl-2-buten-1-ol in the presence of specific catalysts like lithium phosphate. []
- Esterification: It can react with acids to form esters, which are often found as flavor and fragrance compounds. [, ]
- Oxidation: It can be oxidized by atmospheric oxidants like OH radicals and Cl atoms, leading to the formation of various products like aldehydes and ketones. [, , ]
- Cyclization: It can undergo a Prins cyclization with salicylaldehydes in the presence of a chiral imidodiphosphoric acid catalyst, forming 4-methylenetetrahydropyrans. []
Q10: Are there any studies on the use of immobilized catalysts in the synthesis of 3-Methyl-3-buten-1-ol?
A: Yes, research has explored the use of immobilized ZnCl2 on silica (Silzic) as a catalyst for the synthesis of 3-Methyl-3-buten-1-ol from isobutylene and formaldehyde. This catalyst showed high selectivity and reusability, making it a potentially greener alternative. []
Q11: What are some areas where further research on 3-Methyl-3-buten-1-ol would be beneficial?
A11: Several research avenues could be explored further:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

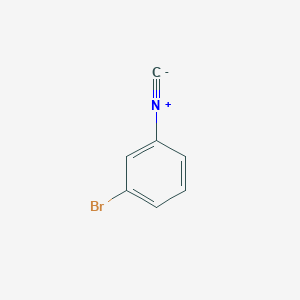
![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-chlorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B123491.png)

![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)

